5,5'-Bi-2H-tetrazole diammonium salt
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Overview
Description
5,5’-Bi-2H-tetrazole diammonium salt: is a nitrogen-rich compound with the molecular formula C2H8N10. It is known for its high nitrogen content and stability, making it a valuable compound in various scientific and industrial applications. This compound is a white crystalline solid that is soluble in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5,5’-Bi-2H-tetrazole diammonium salt typically involves the reaction of dicyan, sodium azide, and ammonium chloride in water as a reaction medium. The process is carried out at low temperatures (3-5°C) to ensure the stability of the reactants and products. The reaction mixture is then filtered to isolate the crystalline product .
Industrial Production Methods: Industrial production of 5,5’-Bi-2H-tetrazole diammonium salt follows a similar synthetic route but on a larger scale. The use of automated reactors and filtration systems ensures high yield and purity of the final product. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Bi-2H-tetrazole diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The tetrazole rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other oxidized nitrogen species.
Reduction: Amines and other reduced nitrogen compounds.
Substitution: Substituted tetrazoles with various functional groups.
Scientific Research Applications
Chemistry: 5,5’-Bi-2H-tetrazole diammonium salt is used as a precursor in the synthesis of other nitrogen-rich compounds. It is also used in the study of energetic materials due to its high nitrogen content and stability .
Biology: In biological research, this compound is used as a ligand in the study of metal complexes. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry .
Medicine: Its tetrazole rings can mimic carboxylic acids, making it useful in the design of enzyme inhibitors and receptor agonists .
Industry: In the industrial sector, 5,5’-Bi-2H-tetrazole diammonium salt is used as a gas-generating agent in airbag systems. Its stability and low toxicity make it a preferred choice for this application .
Mechanism of Action
The mechanism of action of 5,5’-Bi-2H-tetrazole diammonium salt involves its ability to form stable complexes with metal ions. The tetrazole rings can coordinate with metal ions, leading to the formation of stable metal-ligand complexes. These complexes can then participate in various biochemical and chemical processes, including catalysis and enzyme inhibition .
Comparison with Similar Compounds
- 5,5’-Bis-1H-tetrazole diammonium salt
- 5,5’-Bis-2H-tetrazole diammonium salt
- 5,5’-Di-1H-tetrazole diammonium salt
Uniqueness: 5,5’-Bi-2H-tetrazole diammonium salt is unique due to its high nitrogen content and stability. Compared to other similar compounds, it offers better thermal stability and lower toxicity, making it suitable for a wider range of applications .
Properties
Molecular Formula |
C2H10N10+2 |
---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
diazanium;5-(2H-tetrazol-5-yl)-2H-tetrazole |
InChI |
InChI=1S/C2H2N8.2H3N/c3-1(4-8-7-3)2-5-9-10-6-2;;/h(H,3,4,7,8)(H,5,6,9,10);2*1H3/p+2 |
InChI Key |
ZKTARFAXHMRZEF-UHFFFAOYSA-P |
Canonical SMILES |
C1(=NNN=N1)C2=NNN=N2.[NH4+].[NH4+] |
Origin of Product |
United States |
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